molecular formula C10H9N3 B582581 2-(((Cyanomethyl)amino)methyl)benzonitrile CAS No. 1263281-47-5

2-(((Cyanomethyl)amino)methyl)benzonitrile

Cat. No.: B582581
CAS No.: 1263281-47-5
M. Wt: 171.203
InChI Key: ROPLNQPOZDAPPI-UHFFFAOYSA-N
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Description

2-(((Cyanomethyl)amino)methyl)benzonitrile is a chemical compound with the molecular formula C10H9N3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a benzonitrile group attached to a cyanomethylamino moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Cyanomethyl)amino)methyl)benzonitrile typically involves the reaction of benzonitrile with cyanomethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent quality and efficiency in the production process. The compound is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(((Cyanomethyl)amino)methyl)benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-(((Cyanomethyl)amino)methyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((Cyanomethyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzonitrile
  • 2-Methylbenzonitrile
  • 2-Cyanotoluene

Comparison: Compared to similar compounds, 2-(((Cyanomethyl)amino)methyl)benzonitrile is unique due to the presence of the cyanomethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-[(cyanomethylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-5-6-13-8-10-4-2-1-3-9(10)7-12/h1-4,13H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPLNQPOZDAPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677566
Record name 2-{[(Cyanomethyl)amino]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263281-47-5
Record name 2-{[(Cyanomethyl)amino]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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